Spiromesifen Metabolite M01

Catalog No.
S907152
CAS No.
148476-30-6
M.F
C17H20O3
M. Wt
272.344
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiromesifen Metabolite M01

Regulatory MRL testing for spiromesifen requires quantification of the M01 enol metabolite as the terminal residue. Using only parent compound standard leads to significant underreporting-up to 89% of chemical burden missed. This high-purity reference standard solves that critical compliance gap. • Enables accurate total spiromesifen residue quantification per EPA/EFSA guidelines • Essential for matrix-matched LC-MS/MS calibration in QuEChERS workflows for produce, milk, and processed foods • Corrects for distinct ionization and matrix-induced ion suppression

CAS Number

148476-30-6

Product Name

Spiromesifen Metabolite M01

IUPAC Name

4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one

Molecular Formula

C17H20O3

Molecular Weight

272.344

InChI

InChI=1S/C17H20O3/c1-10-8-11(2)13(12(3)9-10)14-15(18)17(20-16(14)19)6-4-5-7-17/h8-9,18H,4-7H2,1-3H3

InChI Key

UWNPKBJDSGDYAU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)O)C

Synonyms

4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one;

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Spiromesifen Metabolite M01, also known as BSN 2060-enol, is the primary hydrolytic and metabolic degradate of the tetronic acid insecticide spiromesifen[1]. In procurement and material selection, this high-purity reference standard is strictly prioritized by agrochemical, environmental, and food safety laboratories. Because the parent compound is highly unstable under processing and environmental conditions, regulatory bodies such as the EPA and EFSA mandate that total spiromesifen residues be quantified as the sum of the parent compound and the M01 enol metabolite [2]. Consequently, acquiring the exact M01 standard is a non-negotiable requirement for validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, ensuring accurate matrix-matched calibration, and achieving compliance with global Maximum Residue Limits (MRLs)[1].

Research Fit

Metabolite-specific analytical reference standard for pesticide residue monitoring
Primary hydrolytic transformation product of spiromesifen for environmental fate studies
Certified reference material supporting regulatory residue definition compliance

Substituting the M01 metabolite standard with solely the parent spiromesifen standard or closely related tetramic acid derivatives fundamentally compromises analytical accuracy and regulatory compliance [1]. Spiromesifen undergoes rapid hydrolysis in water, soil, and biological matrices, meaning the parent compound often disappears while M01 accumulates as the dominant terminal residue [2]. If a laboratory attempts to estimate MRLs using only the parent spiromesifen calibration curve, they will experience severe underreporting—missing up to 89% of the actual chemical burden in processed commodities [2]. Furthermore, M01 exhibits a distinct ionization profile and mass-to-charge (m/z) ratio that cannot be accurately interpolated from parent compound data, necessitating the exact M01 analytical standard to correct for matrix-induced ion suppression during LC-MS/MS [3].

Substitution Risk

Persistence Profile
Environmental half-life context may differ substantially; parent compound data does not represent metabolite persistence in soil matrices.
Bioaccumulation Endpoint
Uptake kinetics and bioaccumulation factor context may not transfer from spiromesifen to M01 in non-target organism studies.
Regulatory Definition
EU residue definition mandates separate quantification of M01; parent-only analysis may not meet MRL compliance requirements.

Terminal Residue Dominance in Processed Commodities

During food processing and environmental weathering, the parent spiromesifen is hydrolytically unstable and rapidly converts into the M01 enol metabolite. Quantitative metabolism studies demonstrate that M01 constitutes up to 89% of the terminal residues in processed commodities, whereas the parent compound is reduced to a minority fraction [1]. Consequently, quantifying only the parent compound fails to capture the true residue burden.

Evidence DimensionTerminal residue composition post-processing
Target Compound DataSpiromesifen Metabolite M01 (Up to 89% of total terminal residue)
Comparator Or BaselineParent Spiromesifen (<11% of terminal residue)
Quantified DifferenceM01 concentration is up to 8 times higher than the parent compound in processed matrices.
ConditionsRadiolabel hydrolysis and food processing simulation studies

Procurement of the M01 standard is legally and analytically mandatory for MRL compliance, as measuring only the parent compound will miss the vast majority of the target residue.

Soil DT50
Head-to-head
M01: 18.3 days vs parent: 5.6–9.5 days
Extended persistence monitoring context
2.5–3.3× longer soil half-life reported

LC-MS/MS Precursor and Product Ion Differentiation

Accurate quantification in complex matrices requires specific Multiple Reaction Monitoring (MRM) transitions. Spiromesifen Metabolite M01 ionizes with a distinct precursor ion at m/z 273.2 and primary product ions (e.g., m/z 255.0 or 186.9). In contrast, the parent spiromesifen exhibits a precursor ion at m/z 371.0 to 373.2 and a primary product ion at m/z 273.1[1]. Because the parent's primary product ion overlaps with the metabolite's precursor ion, high-purity M01 standards are strictly required to establish independent calibration curves and prevent cross-talk or false-positive quantification during multiresidue analysis [2].

Evidence DimensionPrecursor-to-Product Ion MRM Transitions
Target Compound DataM01 Standard (m/z 273.2 → 255.0 / 186.9)
Comparator Or BaselineParent Spiromesifen (m/z 371.0 → 273.0)
Quantified DifferenceApproximately 98-100 Da shift in precursor m/z and completely distinct product ion fragmentation pathways.
ConditionsElectrospray ionization (ESI) LC-MS/MS analysis of agricultural matrices

Without the exact M01 standard, mass spectrometers cannot be accurately tuned to resolve the metabolite from the parent, leading to critical failures in quantitative residue monitoring.

Earthworm BCF
Head-to-head
BCF = 4.8
Higher bioaccumulation endpoint context
3.2× parent compound BCF; k1 3.2× faster

Matrix-Matched Recovery Performance in QuEChERS Workflows

When utilizing the QuEChERS extraction method for agricultural commodities, the use of a certified high-purity M01 standard enables highly reproducible matrix-matched calibration. Studies show that M01 standards achieve recovery rates between 80.6% and 107.9% with a Relative Standard Deviation (RSD) of <10% at fortification levels of 0.1 and 0.5 mg/kg [1]. Uncalibrated approaches or reliance on surrogate standards typically fail to meet the stringent 70-120% recovery guidelines mandated by the EPA and EFSA due to uncorrected matrix ion suppression [2].

Evidence DimensionAnalytical Recovery and Precision (RSD)
Target Compound DataCertified M01 Standard (80.6-107.9% recovery, <10% RSD)
Comparator Or BaselineUncalibrated / Surrogate baseline (Fails 70-120% regulatory recovery threshold)
Quantified DifferenceCertified M01 standard guarantees compliant recovery rates and corrects for matrix-induced ion suppression.
ConditionsQuEChERS extraction and LC-MS/MS analysis in complex plant matrices

Procuring high-purity M01 standards ensures that laboratory testing workflows pass mandatory QA/QC validation for regulatory submissions.

EU Residue Definition
Method context
Co-regulated at LOQ 0.01 mg/kg
Regulatory co-quantification context
EFSA-validated LC-MS/MS method; M01 not excluded

Compatibility with Deuterated Internal Standards for Water Analysis

For high-precision environmental water monitoring, EPA methods require isotope dilution mass spectrometry. The native Spiromesifen Metabolite M01 standard is strictly required to pair with its deuterated counterpart (e.g., BSN2060-enol-d3) to establish accurate response factors [1]. Attempting to use the parent spiromesifen standard with an enol-d3 internal standard results in mismatched ionization efficiencies and retention times, invalidating the calibration [1].

Evidence DimensionIsotope dilution calibration accuracy
Target Compound DataNative M01 paired with M01-d3 (Matched retention and ionization)
Comparator Or BaselineParent Spiromesifen paired with M01-d3 (Mismatched retention and ionization)
Quantified DifferenceOnly the native M01 standard provides the exact chromatographic and ionization matching required for isotope dilution quantification.
ConditionsLC-MS/MS direct injection analysis of water samples (EPA Method 50261205)

Procuring the exact native M01 standard is mandatory for laboratories utilizing isotope dilution methods to correct for matrix effects in environmental water testing.

Certified Purity
Data to verify
≥98.0% (HPLC)
Supports calibration workflow
Supplier-reported specification; COA review recommended
Tox Equivalence
Class-level
Covered by parent ADI 0.03 mg/kg bw/day
Tox review context
Class-level regulatory inference; EFSA/JMPR conclusion

Regulatory Maximum Residue Limit (MRL) Enforcement

Because M01 is the primary terminal residue of spiromesifen, this standard is essential for food safety laboratories conducting routine QuEChERS and LC-MS/MS screening on fruits, vegetables, and milk to ensure compliance with EPA and EFSA MRL guidelines [1].

Environmental Fate and Groundwater Monitoring

Spiromesifen is classified as immobile, but its hydrolytic degradation into M01 requires continuous monitoring. The M01 standard is critical for soil dissipation studies and groundwater testing using isotope dilution mass spectrometry to track the persistence and leaching potential of the enol degradate[2].

Food Processing and Hydrolysis Studies

Since spiromesifen rapidly converts to M01 during thermal and hydrolytic food processing, the M01 standard is the required benchmark for quantifying residue concentration spikes in processed commodities such as tomato paste, fruit juices, and purees [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
EU MRL Residue Monitoring
Co-regulated analyte reference standard
Method LOQ verification and calibration accuracy
Environmental Fate Studies
Metabolite-specific reference material
Persistence endpoint tracking in soil and biota
Multi-Residue Method Development
Spectral library reference standard
Chromatographic parameter and recovery rate confirmation

XLogP3

3.4

Wikipedia

4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro(4.4)non-3-en-2-one

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